molecular formula C13H20BNO3 B1395844 (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid CAS No. 1334216-21-5

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1395844
CAS No.: 1334216-21-5
M. Wt: 249.12 g/mol
InChI Key: OZXMHNLBJHUVMP-UHFFFAOYSA-N
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Description

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrrolidine ring, a propoxy linker, and a phenylboronic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.

    Attachment of the Propoxy Linker: The propoxy linker is introduced via nucleophilic substitution reactions, where the pyrrolidine derivative reacts with 3-bromopropanol under basic conditions.

    Introduction of the Phenylboronic Acid Moiety: The final step involves the coupling of the propoxy-pyrrolidine intermediate with phenylboronic acid using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and catalyst loading.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid moiety to boronate esters.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring and the propoxy linker.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Boronic esters or acids.

    Reduction: Boronate esters.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a protease inhibitor, due to the boronic acid moiety’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes, where boronic acid derivatives have shown promise as enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional interactions with the target protein .

Comparison with Similar Compounds

    (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid: Unique due to its combination of a pyrrolidine ring, propoxy linker, and phenylboronic acid moiety.

    Pyrrolidine derivatives: Commonly used in medicinal chemistry for their biological activity and ability to modulate enzyme function.

    Phenylboronic acid derivatives: Known for their applications in organic synthesis and enzyme inhibition.

Uniqueness: this compound stands out due to its multifunctional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMHNLBJHUVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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